Z‑Isomer‐Specific Cardiotoxicity Profile in a Large‑Animal Model
In a head‑to‑head comparison in anesthetized swine, Z‑10‑hydroxynortriptyline—the direct metabolic reduction product of the target Z‑ketone—produced marked bradycardia and dose‑correlated declines in cardiac output, whereas E‑10‑hydroxynortriptyline did not [1]. The target compound’s (Z)‑configuration is stereospecifically transferred to the hydroxyl metabolite, making the ketone precursor the key determinant of the metabolite’s toxicodynamic profile [2].
| Evidence Dimension | Change in cardiac output (dose‑correlated decline) |
|---|---|
| Target Compound Data | Z‑10‑OH‑NT produced a dose‑correlated decline in cardiac output |
| Comparator Or Baseline | E‑10‑OH‑NT: no dose‑correlated decline in cardiac output |
| Quantified Difference | Z‑10‑OH‑NT caused a significant dose‑correlated fall in cardiac output; E‑10‑OH‑NT did not (p not explicitly provided for this endpoint, but clearly distinct physiological response) |
| Conditions | Intravenous administration to anesthetized swine (n = 41); doses of nortriptyline base ranged from 3.5 to 7 mg/kg |
Why This Matters
Procurement of the Z‑ketone is mandatory for any study intending to generate or reference the Z‑10‑hydroxy metabolite with its known cardiotoxic signature; substituting the E‑isomer would yield a metabolite that lacks this specific cardiovascular liability, leading to false‑negative safety signals.
- [1] Pollock, B. G.; Perel, J. M.; et al. Comparative Cardiotoxicity of Nortriptyline and Its Isomeric 10‑Hydroxymetabolites. Neuropsychopharmacology 1992, 6 (2), 83–90. PMID: 1571065. View Source
- [2] Lassen, N.; Perregaard, J. K. Synthesis and NMR Studies of Z- and E-Isomers of 10-Oxo and 10-Hydroxy Derivatives of Amitriptyline and Nortriptyline. Acta Chem. Scand., Ser. B 1983, 37, 335–340. View Source
